2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one is a heterocyclic compound that features a fused pyrano and carbazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by the formation of the pyrano ring through cyclization reactions. Specific reagents and catalysts, such as Lewis acids, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the pyrano moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione: This compound shares a similar pyrano ring system but differs in its overall structure and properties.
3,4-Dihydropyran: While structurally simpler, this compound is used in similar types of chemical reactions and applications.
Uniqueness
2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
113425-43-7 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2,2-dimethyl-3,10-dihydropyrano[2,3-b]carbazol-4-one |
InChI |
InChI=1S/C17H15NO2/c1-17(2)9-15(19)12-7-11-10-5-3-4-6-13(10)18-14(11)8-16(12)20-17/h3-8,18H,9H2,1-2H3 |
InChI Key |
RNPBIIYWKJXPKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C3C(=C2)C4=CC=CC=C4N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.